Ortho-Substitution Pattern Drives Selectivity: Nanomolar CSNK2A Inhibition and 30-Fold Selectivity Over PIM3
The final inhibitor 7c, derived synthetically from the (2-methoxyphenyl)amino building block incorporated in 6-(2-methoxyphenyl)pyrazin-2-amine, demonstrated nanomolar CSNK2A inhibition with a 30-fold selectivity over PIM3 in a cellular target engagement assay [1]. In contrast, analogues with other 6-position modifications, such as the 6-isopropoxyindole analogue 6c, showed similar potency on CSNK2A (IC50 = 2.2 nM) but a 30-fold selectivity over PIM3 (PIM3 IC50 = 66 nM) [1]. The use of the ortho-methoxy aniline motif was specifically highlighted as a strategy to improve selectivity over PIM3 [1]. This establishes the unique structural contribution of the compound's core motif.
| Evidence Dimension | CSNK2A vs. PIM3 Cellular Target Engagement (NanoBRET assay) |
|---|---|
| Target Compound Data | Derived inhibitor 7c: nanomolar CSNK2A inhibition, 30-fold selectivity over PIM3 (exact IC50 values not disclosed for 7c) |
| Comparator Or Baseline | Lead compound 2 (6-isopropylaminoindazole): CSNK2A IC50 = 12 nM, PIM3 IC50 = 18 nM, Selectivity Ratio = 1.5 [1] |
| Quantified Difference | Introduction of the ortho-methoxy aniline motif (as in 7c) substantially improved selectivity over PIM3 compared to the starting lead 2 (from 1.5-fold to 30-fold), while maintaining nanomolar CSNK2A inhibition. |
| Conditions | In-cell NanoBRET target engagement assay using the CSNK2A2 isoform. |
Why This Matters
This evidence proves that the ortho-methoxy aniline motif, which defines the target compound, is critical for achieving the best-in-series selectivity over PIM3, thereby dictating the choice of this specific pyrazine intermediate for procurement.
- [1] Galal KA, Krämer A, Strickland BG, Smith JL, Dickmander RJ, Moorman NJ, Willson TM. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv [Preprint]. 2023 Dec 5:2023.12.04.569845. doi: 10.1101/2023.12.04.569845. View Source
